(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride, also known as (S)-(+)-2-amino-3-hydroxy-3-methylbutanoic acid, is a chiral amino acid characterized by its molecular formula and a molecular weight of approximately 133.15 g/mol. It is a derivative of valine, featuring a hydroxyl group at the beta position, which distinguishes it from other amino acids. This compound exists as a white crystalline powder and is highly soluble in water, making it suitable for various biochemical applications .
The chemical behavior of (S)-2-amino-3-hydroxy-3-methylbutanoic acid hydrochloride can be analyzed through several types of reactions:
These reactions are fundamental in synthesizing peptides and proteins in biological systems.
(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride exhibits several biological activities:
These activities make it a subject of interest in pharmacological research and therapeutic applications .
The synthesis of (S)-2-amino-3-hydroxy-3-methylbutanoic acid hydrochloride can be achieved through several methods:
(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride has various applications:
Its versatility underscores its importance in both clinical and research settings .
Interaction studies involving (S)-2-amino-3-hydroxy-3-methylbutanoic acid hydrochloride focus on its effects on various biological systems:
These studies are critical for elucidating its pharmacological profile and therapeutic potential .
Several compounds share structural similarities with (S)-2-amino-3-hydroxy-3-methylbutanoic acid hydrochloride. Here are some notable comparisons:
Compound Name | CAS Number | Key Features |
---|---|---|
L-Valine | 72-18-4 | Non-hydroxylated counterpart; essential amino acid |
(R)-2-Amino-3-methylbutanoic acid | 640-68-6 | Enantiomer; differs in stereochemistry |
4-Amino-3-hydroxybutanoic acid | 924-49-2 | Hydroxylated but with different substitution |
D-Isovaline | 3059-97-0 | D-form; used in specific biochemical contexts |
(S)-2-Aminobutanoic acid hydrochloride | 5959-29-5 | Similar structure but lacks hydroxyl group |
These compounds highlight the uniqueness of (S)-2-amino-3-hydroxy-3-methylbutanoic acid hydrochloride due to its specific hydroxyl group positioning and biological activity profile, setting it apart from other amino acids and derivatives .